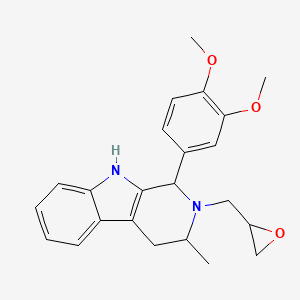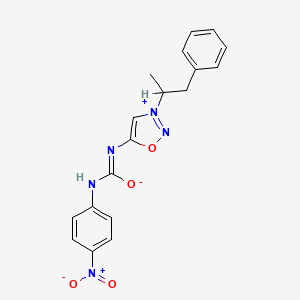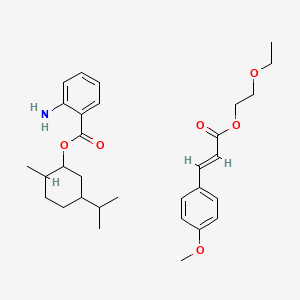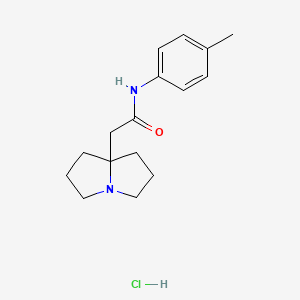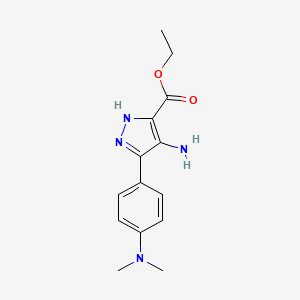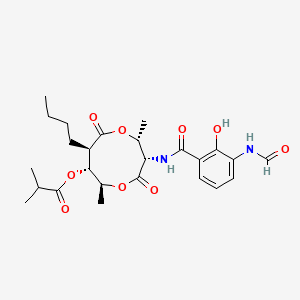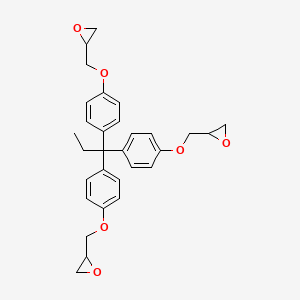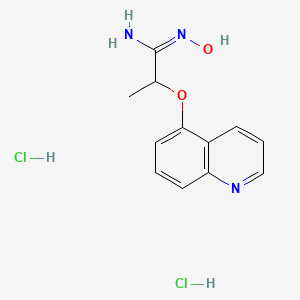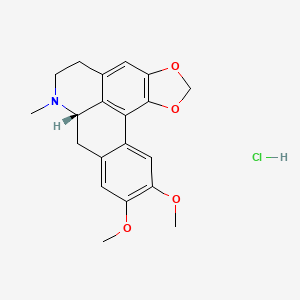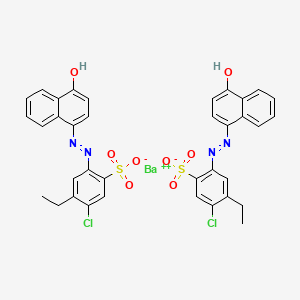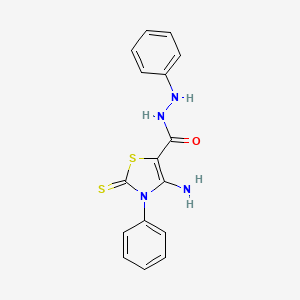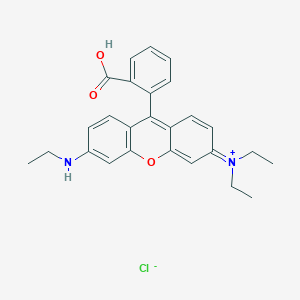
N,N,N'-Triethylrhodamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Triethylrhodamine is a chemical compound with the molecular formula C26H27N2O3.Cl. It is a derivative of rhodamine, a family of dyes known for their fluorescent properties. This compound is characterized by its bright coloration and is used in various scientific applications due to its ability to fluoresce under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-Triethylrhodamine typically involves the reaction of rhodamine derivatives with ethylating agents. One common method includes the reaction of rhodamine B with triethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of N,N,N’-Triethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The purification process may include crystallization, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’-Triethylrhodamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halides and acids such as hydrochloric acid and sulfuric acid are common reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N,N,N’-Triethylrhodamine is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent tracer in various chemical reactions to monitor reaction progress and mechanisms.
Biology: Employed in fluorescence microscopy to stain cells and tissues, allowing for detailed imaging of biological structures.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.
Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of N,N,N’-Triethylrhodamine involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence is due to the excitation of electrons within the molecule, which then emit light as they return to their ground state. The compound’s molecular structure allows it to interact with various biological and chemical targets, making it useful in a range of applications .
Comparaison Avec Des Composés Similaires
Tetramethylrhodamine (TRITC): Another rhodamine derivative known for its bright orange fluorescence and used in similar applications.
Rhodamine B: A widely used dye with similar fluorescent properties but different chemical structure.
Rhodamine 6G: Known for its high fluorescence quantum yield and used in laser applications.
Uniqueness: N,N,N’-Triethylrhodamine is unique due to its specific ethyl substitutions, which can affect its solubility, fluorescence intensity, and interaction with other molecules. These properties make it particularly useful in applications requiring high sensitivity and specificity .
Propriétés
Numéro CAS |
43134-41-4 |
|---|---|
Formule moléculaire |
C26H27ClN2O3 |
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
[9-(2-carboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c1-4-27-17-11-13-21-23(15-17)31-24-16-18(28(5-2)6-3)12-14-22(24)25(21)19-9-7-8-10-20(19)26(29)30;/h7-16H,4-6H2,1-3H3,(H,29,30);1H |
Clé InChI |
JSQFXMIMWAKJQJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
